Cas no 1566951-67-4 (1-(3-bromopyridin-4-yl)propan-2-ol)

1-(3-bromopyridin-4-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-bromopyridin-4-yl)propan-2-ol
- 1566951-67-4
- AT12941
- SCHEMBL20519913
- EN300-1910860
-
- Inchi: 1S/C8H10BrNO/c1-6(11)4-7-2-3-10-5-8(7)9/h2-3,5-6,11H,4H2,1H3
- InChI Key: PARODUXJWFEXJE-UHFFFAOYSA-N
- SMILES: BrC1C=NC=CC=1CC(C)O
Computed Properties
- Exact Mass: 214.99458g/mol
- Monoisotopic Mass: 214.99458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 33.1Ų
1-(3-bromopyridin-4-yl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1910860-0.5g |
1-(3-bromopyridin-4-yl)propan-2-ol |
1566951-67-4 | 0.5g |
$671.0 | 2023-09-17 | ||
Enamine | EN300-1910860-5.0g |
1-(3-bromopyridin-4-yl)propan-2-ol |
1566951-67-4 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1910860-1.0g |
1-(3-bromopyridin-4-yl)propan-2-ol |
1566951-67-4 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1910860-0.25g |
1-(3-bromopyridin-4-yl)propan-2-ol |
1566951-67-4 | 0.25g |
$642.0 | 2023-09-17 | ||
Enamine | EN300-1910860-10g |
1-(3-bromopyridin-4-yl)propan-2-ol |
1566951-67-4 | 10g |
$3007.0 | 2023-09-17 | ||
Enamine | EN300-1910860-0.1g |
1-(3-bromopyridin-4-yl)propan-2-ol |
1566951-67-4 | 0.1g |
$615.0 | 2023-09-17 | ||
Enamine | EN300-1910860-0.05g |
1-(3-bromopyridin-4-yl)propan-2-ol |
1566951-67-4 | 0.05g |
$587.0 | 2023-09-17 | ||
Enamine | EN300-1910860-2.5g |
1-(3-bromopyridin-4-yl)propan-2-ol |
1566951-67-4 | 2.5g |
$1370.0 | 2023-09-17 | ||
Enamine | EN300-1910860-1g |
1-(3-bromopyridin-4-yl)propan-2-ol |
1566951-67-4 | 1g |
$699.0 | 2023-09-17 | ||
Enamine | EN300-1910860-10.0g |
1-(3-bromopyridin-4-yl)propan-2-ol |
1566951-67-4 | 10g |
$5037.0 | 2023-06-02 |
1-(3-bromopyridin-4-yl)propan-2-ol Related Literature
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Ping Tong Food Funct., 2020,11, 628-639
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
Additional information on 1-(3-bromopyridin-4-yl)propan-2-ol
Professional Introduction to Compound with CAS No. 1566951-67-4 and Product Name: 1-(3-bromopyridin-4-yl)propan-2-ol
The compound identified by the CAS number 1566951-67-4 and the product name 1-(3-bromopyridin-4-yl)propan-2-ol represents a significant molecule in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a bromopyridine moiety linked to a propan-2-ol backbone, has garnered attention due to its structural versatility and potential applications in drug discovery. The bromopyridine ring is a key pharmacophore that often enhances binding affinity and metabolic stability, making it a preferred scaffold in medicinal chemistry.
In recent years, the exploration of brominated heterocycles has been a focal point in the development of novel therapeutic agents. The bromine atom in 1-(3-bromopyridin-4-yl)propan-2-ol not only serves as a handle for further functionalization but also contributes to the molecule's lipophilicity, which is crucial for membrane permeability and oral bioavailability. This feature has made it an attractive candidate for designing small-molecule inhibitors targeting various biological pathways.
One of the most compelling aspects of this compound is its potential utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 3-bromopyridin-4-yl group in 1-(3-bromopyridin-4-yl)propan-2-ol can be leveraged to design molecules that interact with the ATP-binding pockets of kinases, thereby inhibiting their activity. Recent studies have demonstrated that compounds containing bromopyridine motifs exhibit high selectivity and potency against various kinases, making them promising leads for drug development.
Moreover, the propan-2-ol moiety in the structure provides a hydroxyl group that can be further modified through various chemical reactions, such as etherification or esterification, to tailor the pharmacokinetic properties of the compound. This flexibility allows medicinal chemists to optimize solubility, metabolic stability, and target engagement. For instance, incorporating an ether linkage can enhance blood-brain barrier penetration, while esterification might improve oral bioavailability.
Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying novel drug candidates. The three-dimensional structure of 1-(3-bromopyridin-4-yl)propan-2-ol, along with its known interactions with biological targets, has been used in molecular docking simulations to predict potential binding affinities and selectivity profiles. These simulations have guided the optimization process by identifying key residues involved in binding and suggesting modifications that could enhance efficacy.
The compound's relevance extends beyond kinase inhibition. It has shown promise in other therapeutic areas as well. For example, bromopyridine derivatives have been explored as antiviral agents due to their ability to disrupt viral replication cycles. The structural features of 1-(3-bromopyridin-4-yl)propan-2-ol make it a candidate for developing inhibitors targeting viral proteases or polymerases. Additionally, its interaction with DNA-binding proteins has been investigated in the context of anticancer therapy.
In conclusion, 1-(3-bromopyridin-4-yl)propan-2-ol (CAS No. 1566951-67-4) represents a versatile and potent scaffold with significant implications for pharmaceutical research. Its unique structural features, combined with its potential applications in drug discovery, make it a valuable asset for medicinal chemists and biologists alike. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play an increasingly important role in the development of next-generation therapeutics.
1566951-67-4 (1-(3-bromopyridin-4-yl)propan-2-ol) Related Products
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)




